N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl, fluorophenyl, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method starts with the preparation of the glycinamide backbone, followed by the introduction of the dichlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The methylsulfonyl group is then introduced via sulfonylation reactions. Key reagents often include chlorinating agents, fluorinating agents, and sulfonyl chlorides, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. Continuous flow reactors might also be used to enhance reaction control and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific atoms or groups within the molecule. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and fluorophenyl groups may enhance binding affinity and specificity, while the methylsulfonyl group can influence the compound’s solubility and stability. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2,3-dichlorophenyl)-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
N-(2,3-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and fluorophenyl groups, along with the methylsulfonyl moiety, provides a distinct combination of properties that can be tailored for specific applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(13-8-3-2-6-11(13)18)9-14(21)19-12-7-4-5-10(16)15(12)17/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKHJLVLIFYYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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